molecular formula C11H8N2O2 B8395433 8-Nitro-4-vinylquinoline

8-Nitro-4-vinylquinoline

Cat. No.: B8395433
M. Wt: 200.19 g/mol
InChI Key: NQGMQYHODDSJNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Nitro-4-vinylquinoline is a quinoline derivative featuring a nitro group (-NO₂) at position 8 and a vinyl group (-CH=CH₂) at position 4. Quinoline scaffolds are renowned for their pharmacological versatility, with substituent patterns critically influencing their chemical reactivity, physical properties, and biological activity. The vinyl group at position 4 introduces a reactive alkene moiety, which may enhance binding affinity in biological systems or serve as a site for further chemical modifications .

Properties

Molecular Formula

C11H8N2O2

Molecular Weight

200.19 g/mol

IUPAC Name

4-ethenyl-8-nitroquinoline

InChI

InChI=1S/C11H8N2O2/c1-2-8-6-7-12-11-9(8)4-3-5-10(11)13(14)15/h2-7H,1H2

InChI Key

NQGMQYHODDSJNA-UHFFFAOYSA-N

Canonical SMILES

C=CC1=C2C=CC=C(C2=NC=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 8-nitro-4-vinylquinoline with key analogs, highlighting substituent effects:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties
This compound (Theoretical) 8-NO₂, 4-CH=CH₂ C₁₁H₈N₂O₂ 200.20 Reactive vinyl group; potential planar structure due to quinoline core
8-Methyl-4-nitroquinoline-1-oxide 8-CH₃, 4-NO₂, 1-O C₁₀H₈N₂O₃ 204.18 Higher density (1.3244 g/cm³), elevated boiling point (342.67°C)
8-Nitroquinoline 8-NO₂ C₉H₆N₂O₂ 174.16 Planar structure (dihedral angle: 3.0°); synthesized via acrolein condensation
Methyl 4-hydroxy-8-nitroquinoline-2-carboxylate 4-OH, 8-NO₂, 2-COOCH₃ C₁₂H₁₀N₂O₅ 262.22 Ester and hydroxyl groups enable hydrogen bonding; used in drug intermediates
4-Aminoquinoline derivatives 4-NH₂ Varies Varies Antimalarial activity; amino group enhances solubility and target interaction
Key Observations:
  • Substituent Effects: The vinyl group in this compound introduces steric and electronic differences compared to methyl () or amino () groups. Its sp² hybridization may reduce molecular planarity relative to 8-nitroquinoline’s near-flat structure .
  • Reactivity: The vinyl group enables addition or polymerization reactions, contrasting with the oxide group in 8-methyl-4-nitroquinoline-1-oxide, which may stabilize the molecule via resonance .

Pharmacological Potential

  • 8-Nitroquinoline: Exhibits broad pharmacological activity; its planar structure may enhance DNA intercalation or enzyme inhibition .
  • 4-Aminoquinolines: Clinically used as antimalarials (e.g., chloroquine), leveraging the amino group’s basicity to disrupt heme detoxification in parasites .
  • This compound: The nitro group’s electron-withdrawing nature and vinyl’s reactivity could synergize for antimicrobial or anticancer applications, though further studies are needed.

Physical Properties

  • Density and Boiling Point: 8-Methyl-4-nitroquinoline-1-oxide’s higher density (1.3244 g/cm³) and boiling point (342.67°C) versus 8-nitroquinoline (174.16 g/mol) reflect the oxide group’s polar contribution .
  • Solubility: The ester group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate improves solubility in organic solvents, critical for drug formulation .

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